molecular formula C13H8BrNO2S B8599556 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one

7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one

Cat. No. B8599556
M. Wt: 322.18 g/mol
InChI Key: MUXLDTOVUCRYLM-UHFFFAOYSA-N
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Patent
US07960409B2

Procedure details

To a solution of 7-bromo-4-(bromoacetyl)-2H-chromen-2-one (1.45 g, 4.19 mmol) in N,N-dimethylformamide (12.5 mL), thioacetamide (346 mg, 4.6 mmol) was added. The reaction was then stirred overnight at 100° C. After cooling, the reaction mixture was dissolved with a 4:1 mixture of CH2Cl2/hexanes. The mixture obtained was washed (3×) with water and the organic layer was concentrated under reduced pressure. The solid obtained was swished in a 4:1 mixture of hexanes/EtOAc. The solid obtained was collected by filtration and used as such for the next step. 1H NMR (400 MHz, acetone-d6): 8.32 (d, 1H), 8.14 (s, 1H), 7.66 (s, 1H), 7.54 (d, 1H), 6.73 (s, 1H), 2.74 (s, 3H).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
CH2Cl2 hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([C:13](=O)[CH2:14]Br)=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.[C:17]([NH2:20])(=[S:19])[CH3:18]>CN(C)C=O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([C:13]3[N:20]=[C:17]([CH3:18])[S:19][CH:14]=3)=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
BrC1=CC=C2C(=CC(OC2=C1)=O)C(CBr)=O
Name
Quantity
346 mg
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
12.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
CH2Cl2 hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The mixture obtained
WASH
Type
WASH
Details
was washed (3×) with water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC=C2C(=CC(OC2=C1)=O)C=1N=C(SC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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